molecular formula C9H9ClO3 B3032543 2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone CAS No. 21861-21-2

2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone

Cat. No.: B3032543
CAS No.: 21861-21-2
M. Wt: 200.62 g/mol
InChI Key: ZRZLXGQTJQSYLM-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol It is characterized by the presence of a chloro group, two hydroxyl groups, and a methyl group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone can be synthesized through the Hoesch reaction, which involves the reaction of chloroacetonitrile with 2-methylresorcinol . The reaction typically proceeds under acidic conditions, often using hydrochloric acid as a catalyst, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Hoesch reaction remains a viable route for large-scale synthesis. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, can enhance yield and purity in an industrial setting.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in 2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenyl ethanones, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s phenolic structure makes it a candidate for studies on antioxidant activity and its potential effects on biological systems.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chloro group and ethanone moiety may also contribute to its reactivity and interactions with various pathways in biological systems .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone is unique due to the specific arrangement of its functional groups, which influences its chemical reactivity and potential applications. The presence of both hydroxyl and chloro groups on the phenyl ring allows for diverse chemical transformations and interactions, making it a versatile compound in research and industry.

Properties

IUPAC Name

2-chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-5-7(11)3-2-6(9(5)13)8(12)4-10/h2-3,11,13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZLXGQTJQSYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303156
Record name 2-chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21861-21-2
Record name NSC157013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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